molecular formula C23H17N3O4 B6284251 6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indazole-3-carboxylic acid CAS No. 2580216-64-2

6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indazole-3-carboxylic acid

Cat. No.: B6284251
CAS No.: 2580216-64-2
M. Wt: 399.4 g/mol
InChI Key: HVIRFPNMJRBWHI-UHFFFAOYSA-N
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Description

6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indazole-3-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, an indazole ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of reagents such as isobutoxycarbonyl chloride (IBC-Cl) or acid chlorides, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput screening methods can enhance the efficiency of production. Additionally, the purification of the final product is often achieved through techniques such as crystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the Fmoc protecting group or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide (NaN3), palladium catalysts, and various organic solvents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deprotected amino acids or other reduced forms of the compound .

Scientific Research Applications

6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing an active amino group that can participate in further chemical reactions. The indazole ring can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • Fmoc-Lys-OtBu
  • Fmoc-Glu-OtBu
  • Fmoc-Phe-OH

Uniqueness

Compared to similar compounds, 6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indazole-3-carboxylic acid stands out due to its unique combination of functional groups. The presence of the indazole ring, in particular, provides additional sites for chemical modification and interaction with biological targets, making it a versatile tool in scientific research .

Properties

CAS No.

2580216-64-2

Molecular Formula

C23H17N3O4

Molecular Weight

399.4 g/mol

IUPAC Name

6-(9H-fluoren-9-ylmethoxycarbonylamino)-1H-indazole-3-carboxylic acid

InChI

InChI=1S/C23H17N3O4/c27-22(28)21-18-10-9-13(11-20(18)25-26-21)24-23(29)30-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,29)(H,25,26)(H,27,28)

InChI Key

HVIRFPNMJRBWHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC5=C(C=C4)C(=NN5)C(=O)O

Purity

95

Origin of Product

United States

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